molecular formula C27H26N2O2 B12139824 1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 21662-80-6

1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12139824
CAS No.: 21662-80-6
M. Wt: 410.5 g/mol
InChI Key: IKORCBCOANHNMJ-UHFFFAOYSA-N
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Description

2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a piperazine ring, and an indene-dione moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with appropriate alkylating agents, followed by cyclization reactions to form the indene-dione structure. The reaction conditions often involve the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione apart is its unique indene-dione moiety, which contributes to its distinct chemical properties and potential applications. This structural feature is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

21662-80-6

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]indene-1,3-dione

InChI

InChI=1S/C27H26N2O2/c30-25-23-13-7-8-14-24(23)26(31)27(25,21-9-3-1-4-10-21)15-16-28-17-19-29(20-18-28)22-11-5-2-6-12-22/h1-14H,15-20H2

InChI Key

IKORCBCOANHNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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